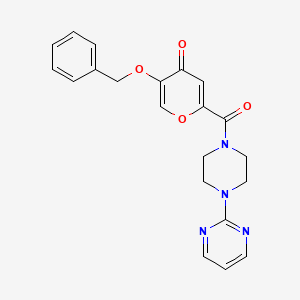

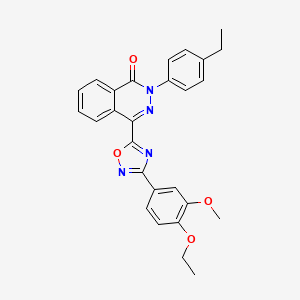

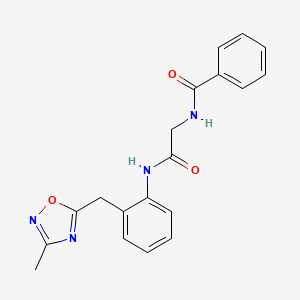

![molecular formula C16H15F2NO3 B2851127 3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 924876-60-8](/img/structure/B2851127.png)

3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid” is a chemical with the molecular formula C16H15F2NO3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H15F2NO3 . It contains 16 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact arrangement of these atoms in space defines the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted melting point of 167.05° C, a predicted boiling point of 444.9° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .Applications De Recherche Scientifique

Pulmonary Fibrosis Treatment

This compound has been studied for its effects on pulmonary fibrosis , a progressive lung disease. It inhibits the epithelial–mesenchymal transformation (EMT) induced by TGF-β1 in type 2 lung epithelial cells, which is a key process in the development of fibrosis. The compound was shown to reduce the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thus attenuating TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Anti-Fibrotic Mechanism Exploration

Research involving this compound contributes to the understanding of the anti-fibrotic mechanisms at a molecular level. It has been observed to reduce Smad2/3 phosphorylation levels, which play a significant role in the signaling pathway of fibrosis. This insight can lead to the development of new therapeutic targets for treating idiopathic pulmonary fibrosis (IPF) .

EMT Process Inhibition

The compound’s ability to inhibit the EMT process offers a potential therapeutic target for reducing IPF. By preventing the transition of epithelial cells into mesenchymal cells, it helps to maintain the integrity of lung tissue and prevent excessive extracellular matrix deposition .

Lung Function Improvement

In vivo studies have demonstrated that treatment with this compound can improve lung function. This is likely due to its effects on reducing lung inflammation and fibrosis, as well as collagen deposition, which are all factors that contribute to the deterioration of lung function in fibrotic diseases .

Pharmacological Research

The structural motif of the compound, particularly the difluoromethoxy group, is of interest in pharmacological research. It is a key structural motif in active agrochemical and pharmaceutical ingredients, and its synthesis and application are crucial for the development of new drugs .

Molecular Pathology Studies

The compound is also relevant in molecular pathology, where it can be used to study the pathogenesis of diseases at a cellular level. Its effects on cell signaling pathways and gene expression are valuable for understanding disease mechanisms and identifying potential drug targets .

Therapeutic Agent Development

Due to its inhibitory effects on key processes involved in fibrosis, the compound is a candidate for the development of therapeutic agents. Its potential to be used in the treatment of diseases characterized by fibrosis extends beyond pulmonary conditions to other organs affected by fibrotic processes .

Biochemical Research

Lastly, the compound serves as a tool in biochemical research to study the interactions between small molecules and biological systems. Its impact on protein expression and cell transformation provides insights into the biochemical pathways that govern cell behavior and disease progression .

Propriétés

IUPAC Name |

(E)-3-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO3/c1-10-9-12(3-8-15(20)21)11(2)19(10)13-4-6-14(7-5-13)22-16(17)18/h3-9,16H,1-2H3,(H,20,21)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLRMJXQIFVVOL-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

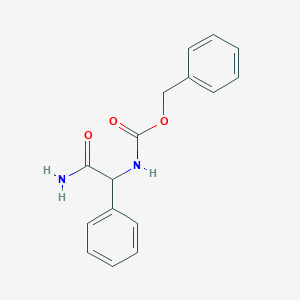

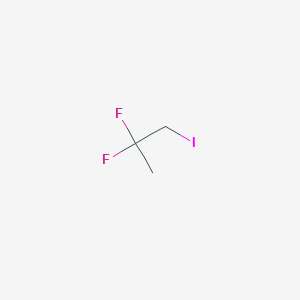

![3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2851049.png)

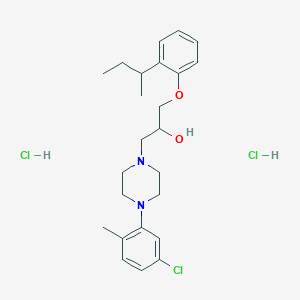

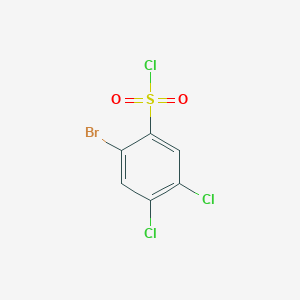

![Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2851052.png)

![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

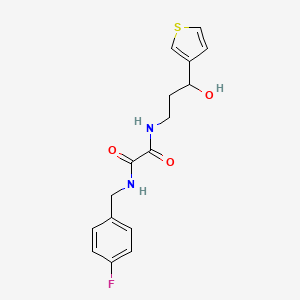

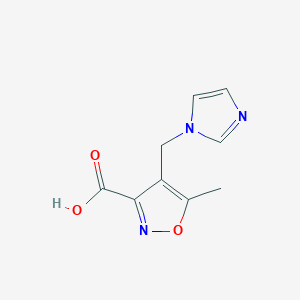

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2851062.png)